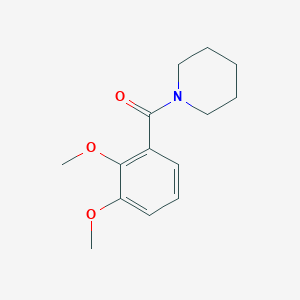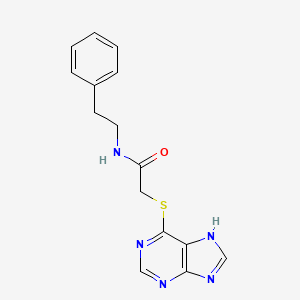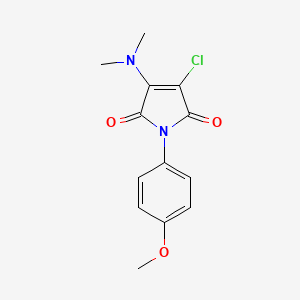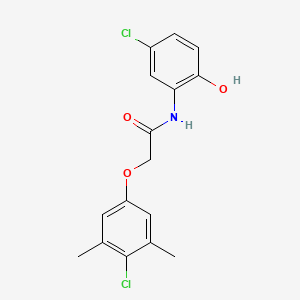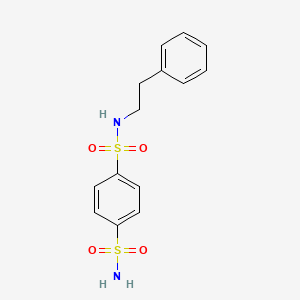![molecular formula C10H12IN3OS B5820433 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide, also known as IQ-1S, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2010 by researchers at the University of Texas at Austin. Since then, IQ-1S has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in cancer research.
Mécanisme D'action
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide works by inhibiting the activity of the protein TNIK, which is a key component of the Wnt signaling pathway. TNIK is involved in the activation of several downstream signaling pathways that promote cell growth and survival. By inhibiting TNIK, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can block the activity of these pathways, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects
Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can inhibit the growth of colorectal cancer cells in vitro and in vivo. In addition, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is not highly selective for TNIK, and may also inhibit other kinases that are involved in cell signaling pathways. This can make it difficult to interpret the results of experiments using N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide.
Orientations Futures
There are several potential future directions for research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. One area of interest is the development of more selective TNIK inhibitors, which could improve the efficacy and safety of this type of cancer therapeutic. Another direction is the exploration of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, researchers may continue to study the mechanism of action of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in order to better understand how it works and how it may be optimized for clinical use.
Méthodes De Synthèse
The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide involves several steps, including the reaction of 2-bromo-5-iodopyridine with potassium thiocyanate to form 5-iodo-2-thiocyanatopyridine. This compound is then reacted with 2-amino-2-methylpropanamide to form the final product, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been optimized over time, with researchers exploring different reaction conditions and reagents to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been studied for its potential use in cancer research, particularly in the treatment of colorectal cancer. Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide inhibits the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. By blocking this pathway, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may be able to slow or stop the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3OS/c1-6(2)9(15)14-10(16)13-8-4-3-7(11)5-12-8/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGQIZEQHUSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



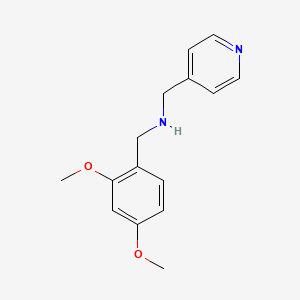
![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)
![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)
